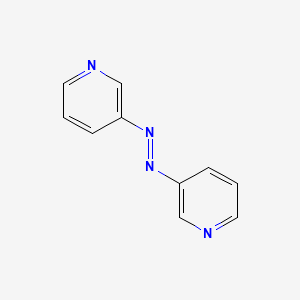

1,2-di(pyridin-3-yl)diazene

Description

Overview of Diazene (B1210634) Frameworks in Contemporary Chemical Research

Diazenes, characterized by the −N=N− functional group, are a well-established class of compounds with a rich history, initially recognized for their intense colors and use as dyes. rsc.org The defining feature of the diazene framework is its ability to undergo reversible trans-cis isomerization upon exposure to light. rsc.orgrsc.org This photochemical property allows for the conversion of light energy into mechanical motion at the molecular level, a phenomenon that has captured the interest of chemists for decades. rsc.org

In their more stable trans form, the aromatic substituents are positioned on opposite sides of the diazene bond, resulting in a relatively linear and planar geometry. Upon irradiation with UV light, the molecule can isomerize to the less stable cis form, where the substituents are on the same side, leading to a bent and more polar structure. This isomerization can often be reversed by irradiation with visible light or through thermal relaxation. rsc.org This reversible switching between two distinct geometric and electronic states is the foundation of their application in photoresponsive systems.

Contemporary research has expanded the scope of diazene chemistry beyond traditional dyes. Diazene frameworks are now integral to the design of molecular switches, photo-controllable catalysts, and dynamic polymer networks. rsc.orgpolympart.ir The ability to precisely control molecular shape and properties with an external light stimulus opens up possibilities for creating materials with tunable and on-demand functionalities.

The Role of Pyridyl Moieties in Ligand Design and Supramolecular Assembly

The incorporation of pyridyl moieties into molecular structures is a cornerstone of modern ligand design and supramolecular chemistry. nih.govresearchgate.net The nitrogen atom within the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal ions. unimi.itrsc.org This coordinating ability is fundamental to the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete metallosupramolecular architectures. mdpi.com The predictable and directional nature of metal-ligand bonds allows for the rational design of complex, self-assembled structures with tailored geometries and properties. hud.ac.uk

Beyond metal coordination, the pyridyl nitrogen is also a proficient hydrogen bond acceptor. mdpi.com This enables the formation of non-covalent interactions with hydrogen bond donors, such as carboxylic acids or alcohols, leading to the assembly of intricate supramolecular structures. mdpi.com The strength and directionality of these hydrogen bonds can be modulated by factors like pH, providing an additional layer of control over the assembly process. rsc.org The combination of both metal-coordinating and hydrogen-bonding capabilities makes pyridyl-containing molecules exceptionally versatile building blocks in supramolecular chemistry. mdpi.com

Historical Context and Evolution of Azopyridine Derivatives in Photoresponsive Systems

The history of azopyridine derivatives is intrinsically linked to the broader development of azo compounds as photoresponsive units. rsc.org Azo compounds have a long history, with their industrial production as textile dyes dating back to the late 19th century. rsc.org The discovery that these molecules could be switched between their trans and cis isomers using light led to their exploration in the 1970s as triggers for inducing physical changes in materials. rsc.org

For many years, azobenzene (B91143) was the primary choice for creating photoresponsive materials due to its stability and reliable isomerization behavior. rsc.org However, the desire for multi-responsive systems—materials that can react to more than one type of stimulus—drove researchers to explore heteroaryl azo dyes, such as azopyridine. rsc.org The introduction of the pyridine ring into the azobenzene framework was a significant advancement, as it combined the photo-responsiveness of the azo group with the chemical versatility of the pyridine moiety. rsc.orgrsc.org This innovation paved the way for materials that could be controlled not only by light but also by changes in pH or the presence of metal ions. nih.gov

The evolution of azopyridine research has seen a progression from their initial use in bulk materials like liquid crystalline films to their incorporation into more complex systems such as nanoparticles and vesicles. rsc.orgrsc.org This has expanded their potential applications into areas like targeted drug delivery, light-driven actuators, and sophisticated sensor technologies. nih.gov

Research Landscape and Rationale for Investigating 1,2-Di(pyridin-3-yl)diazene

The current research landscape for azopyridines is vibrant and multidisciplinary, with significant interest in harnessing their unique properties for advanced materials. While much of the focus has been on 4,4'-azopyridine and 2,2'-azopyridine due to their symmetrical nature and specific coordination geometries, this compound presents a distinct and less-explored isomeric configuration.

The rationale for investigating this compound stems from the unique electronic and steric properties conferred by the meta-position of the nitrogen atoms in the pyridine rings. This specific arrangement influences the molecule's coordination behavior with metal centers, leading to the formation of novel supramolecular architectures that may not be accessible with other isomers. The electronic communication between the two pyridine rings through the diazene bridge is also altered, which can impact the photophysical properties, such as the wavelengths required for isomerization and the thermal stability of the cis isomer.

Research into this compound is driven by the potential to create new materials with precisely tuned photoresponsive and chemical-sensing capabilities. evitachem.com Its structural features make it a candidate for applications in coordination chemistry as a ligand for metal complexes, potentially influencing their catalytic or electronic properties. evitachem.com Furthermore, its ability to participate in the formation of photoresponsive liquid crystals and other smart materials makes it a compelling target for both fundamental and applied research. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H8N4 | evitachem.com |

| CAS Number | 2633-01-4 | evitachem.com |

| Molecular Weight | 184.20 g/mol | PubChem |

| Isomeric Form | 3,3'-azopyridine | N/A |

Interactive Data Table: Comparison of Azopyridine Isomers

| Isomer | Position of Nitrogen | Key Research Areas |

| 2,2'-azopyridine | ortho | Coordination chemistry, photo-isomerization |

| 3,3'-azopyridine | meta | Supramolecular assembly, liquid crystals |

| 4,4'-azopyridine | para | Metal-organic frameworks, photo-catalysis |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipyridin-3-yldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKROEKFLSMDUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-01-4 | |

| Record name | 3-Azopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 1,2 Di Pyridin 3 Yl Diazene and Its Derivatives

Azo-Coupling Reactions Utilizing Diazonium Salt Intermediates

The traditional and most common method for synthesizing diaryl diazenes, including 1,2-di(pyridin-3-yl)diazene, is through the coupling of a diazonium salt with an electron-rich aromatic compound. mdpi.comresearchgate.netresearchgate.net This method's prevalence is due to the ready availability of starting materials and the generally reliable nature of the reaction. mdpi.com The fundamental process involves two key steps: the diazotization of an aromatic amine followed by the electrophilic aromatic substitution of the resulting diazonium salt onto a suitable coupling partner. researchgate.net

The primary route to this compound via this method begins with the diazotization of 3-aminopyridine (B143674). evitachem.com This is typically achieved by treating 3-aminopyridine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the corresponding pyridine-3-diazonium salt. evitachem.comresearchgate.net This intermediate is highly reactive and is generally used in situ without isolation due to its instability at room temperature. researchgate.net The resulting diazonium salt is a potent electrophile and can then react with a suitable nucleophilic coupling partner. researchgate.net In the synthesis of the symmetric this compound, the coupling partner is another molecule of a pyridine (B92270) derivative. evitachem.com

Optimization of Reaction Conditions for Regioselectivity and Isomer Control

The control of E/Z (trans/cis) isomerism of the resulting diazene (B1210634) bond is another critical aspect. The E-isomer is generally the thermodynamically more stable product. Reaction conditions such as pH and temperature can be manipulated to favor the formation of the desired isomer. For many azo-coupling reactions, maintaining a specific pH range is essential for both the stability of the diazonium salt and the reactivity of the coupling partner.

A study on the coupling of the diazonium salt of 3-aminopyridine with α-naphthol demonstrated the formation of the corresponding azo dye, 4-(3-pyridylazo)-α-naphthol, in high yield (90%) using sodium acetate (B1210297) to control the pH. researchgate.net This highlights the feasibility of using 3-aminopyridine-derived diazonium salts in coupling reactions.

| Parameter | Condition/Effect | Reference |

| Diazotization | 3-Aminopyridine, NaNO₂, HCl, 0-5 °C | evitachem.comresearchgate.net |

| Coupling pH | Controlled with a base like sodium acetate | researchgate.net |

| Temperature | Low temperatures (0-5 °C) favor diazonium salt stability | researchgate.net |

| Regioselectivity | Influenced by electronic and steric factors of the coupling partner | nih.govresearchgate.net |

| Isomer Control | E-isomer is generally the major product due to thermodynamic stability |

Scope and Limitations of Traditional Coupling Approaches

The scope of azo-coupling reactions is broad, allowing for the synthesis of a wide variety of symmetrical and unsymmetrical azo compounds. mdpi.com However, the method has its limitations. The primary constraint is the requirement for an electron-rich coupling partner to facilitate the electrophilic substitution. Pyridine itself is an electron-deficient heterocycle, which can make it a challenging substrate for direct azo coupling without the presence of activating, electron-donating substituents.

Furthermore, the instability of diazonium salts, particularly heteroaromatic ones, can be a significant drawback. researchgate.net They are often explosive when isolated in a dry state and must be handled with care at low temperatures. researchgate.net This instability can lead to the formation of byproducts through decomposition, such as the formation of phenols via reaction with water, a process known as the Sandmeyer-type reaction. nii.ac.jp This can result in the formation of tar-like polymers or oligomers if the resulting phenol (B47542) couples with unreacted diazonium salt. nii.ac.jp The substrate scope can also be limited by the harsh acidic conditions required for diazotization, which may not be compatible with sensitive functional groups on the starting amine or the coupling partner. researchgate.net

Oxidative Coupling Strategies for Pyridine Precursors

An alternative to the classical diazonium salt chemistry is the direct oxidative coupling of amino groups to form the diazene linkage. mdpi.com This approach avoids the need for pre-functionalization to a diazonium salt and often proceeds under milder conditions. For the synthesis of this compound, this would involve the oxidation of 3-aminopyridine.

Application of Specific Oxidants in this compound Synthesis

A variety of oxidizing agents have been employed for the synthesis of azo compounds from aromatic amines. The choice of oxidant is crucial and can significantly impact the reaction yield and selectivity.

Commonly Used Oxidants:

Sodium Hypochlorite (NaOCl): This is a readily available and effective oxidant for the synthesis of dipyridyl diazenes. For example, the oxidation of 4-aminopyridine (B3432731) with NaOCl at 0°C yields (E)-1,2-di(pyridin-4-yl)diazene. A similar strategy could be applied to 3-aminopyridine. Studies on the oxidative polycondensation of 3-aminopyridine have utilized NaOCl as the oxidant. researchgate.net

Hydrogen Peroxide (H₂O₂): In acidic media, H₂O₂ can be used to oxidize aminopyridines, although it may be less common and potentially lead to lower yields compared to other methods.

tert-Butyl Hypoiodite (t-BuOI): This reagent has been successfully used for the oxidative dimerization of various (hetero)aromatic amines to form both symmetrical and unsymmetrical azo compounds under metal-free and mild conditions. acs.org

Other Oxidants: A range of other oxidants have been used for the oxidative coupling of anilines, which could potentially be adapted for aminopyridines. These include potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), lead tetraacetate (Pb(OAc)₄), and various iodine-based reagents like N-iodosuccinimide (NIS) and molecular iodine (I₂). rsc.orgnih.gov

The table below summarizes various oxidants that have been used or have the potential to be used in the synthesis of dipyridyl diazenes.

| Oxidant | Precursor | Conditions | Product | Yield | Reference |

| Sodium Hypochlorite (NaOCl) | 4-Aminopyridine | 0 °C, Water | (E)-1,2-di(pyridin-4-yl)diazene | 64% | |

| Sodium Hypochlorite (NaOCl) | 3-Aminopyridine | Aqueous | Oligo/poly(azopyridine) | - | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | 4-Aminopyridine | Acidic media | (E)-1,2-di(pyridin-4-yl)diazene | ~45% | |

| tert-Butyl Hypoiodite (t-BuOI) | Aniline (B41778) derivatives | Metal-free, mild | Azoarenes | Good | acs.org |

| Copper(II)/Cobalt Oxide (CuCo₂O₄) | p-Toluidine | 85 °C, DMF, Air | (E)-1,2-di-p-tolyldiazene | 85% | acs.org |

| Phenyliodine diacetate (PhI(OAc)₂) | 2-Aminopyridines | BF₃·Et₂O, THF | Imidazo[1,2-a]pyridines (via coupling) | - | rsc.org |

Mechanistic Considerations in Oxidative Transformations

The mechanism of oxidative coupling of amines to form diazenes is believed to proceed through radical intermediates. In the case of oxidation with NaOCl, the proposed mechanism involves the initial oxidation of the aminopyridine to a diazenyl radical. Two of these radicals then dimerize at the nitrogen atoms to form the azo (–N=N–) bridge.

A plausible mechanism for the copper-catalyzed oxidative azo coupling of anilines involves the initial formation of an aniline radical cation on the catalyst surface. This radical cation then reacts with another aniline molecule to generate a hydrazobenzene (B1673438) intermediate, which is subsequently oxidized to the final azo compound. acs.org

For oxidations involving hypervalent iodine reagents like t-BuOI, spectroscopic studies suggest the involvement of N,N-diiodoaniline intermediates as the key species in the oxidative reaction. acs.org These intermediates then undergo further reactions to form the N=N double bond. The specific mechanistic pathway can vary depending on the oxidant, catalyst, and reaction conditions employed.

Electrochemical Synthesis Approaches for Diazenes

Electrochemical methods represent a modern and sustainable approach to the synthesis of diazenes, offering a green alternative to traditional methods that often rely on stoichiometric and sometimes toxic chemical oxidants. nih.govrsc.org Electrosynthesis utilizes an electric current to drive the oxidation, with the electron acting as a "traceless" reagent. nih.gov

Recent advancements have demonstrated the electrochemical synthesis of 1,2-disubstituted diazenes through the anodic oxidation of sulfamides. nih.govorganic-chemistry.orgacs.org This strategy involves the preparation of stable N,N'-disubstituted sulfamides from primary amines using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. These sulfamides are then subjected to electrochemical oxidation to yield the desired diazenes. nih.gov This method has been shown to be effective for the synthesis of various diazenes, including dialkyl, mixed alkyl/aryl, and diaryldiazenes (azobenzenes), although the yields for azobenzenes are sometimes lower. nih.govacs.org

The key advantages of this electrochemical approach include:

Sustainability: It avoids the use of harsh chlorinating reagents and other chemical oxidants. nih.govorganic-chemistry.org

Mild Conditions: The reactions often proceed under mild conditions. nih.gov

Broad Scope: The method is applicable to a variety of substrates, including those with functional groups that might be sensitive to traditional reagents. nih.gov

A typical procedure involves electrolyzing a solution of the sulfamide (B24259) precursor in a suitable solvent with a supporting electrolyte, such as LiCl, under a constant current. organic-chemistry.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the product is typically purified by column chromatography. organic-chemistry.org

| Substrate Type | Electrochemical Method | Key Features | Reference |

| Symmetrical and Unsymmetrical Sulfamides | Anodic Oxidation | Green, mild conditions, avoids chlorinating reagents | nih.govorganic-chemistry.orgacs.org |

| (Hetero)aromatic Amines | Oxidative Dimerization | Metal-free, potential for heteroaromatic azo compounds | acs.org |

| Azobenzenes | Site-selective Alkylation | C-H functionalization of pre-formed azobenzenes | mdpi.com |

Mechanistic studies, including cyclic voltammetry, suggest that the electrochemical oxidation of sulfamides proceeds via radical pathways. organic-chemistry.org However, competitive side reactions, such as the formation of phenazines from N,N'-diarylsulfamides, can occur and may limit the yield of the desired diazene. nih.gov While specific examples for the electrochemical synthesis of this compound are not extensively reported, the general methods developed for diaryldiazenes provide a promising avenue for future research in this area. Electrochemical methods have also been used for the synthesis of other nitrogen-containing heterocycles, indicating the versatility of this approach. rsc.orgresearchgate.net

Anodic Oxidation Pathways in Pyridine-Based Diazene Formation

The formation of the diazene linkage (—N=N—) through electrochemical methods represents a modern and sustainable approach in organic synthesis. snnu.edu.cn Anodic oxidation, in particular, offers a direct route to diazenes from primary amine precursors, such as 3-aminopyridine for the synthesis of this compound. This process obviates the need for traditional, often harsh, chemical oxidants. sioc-journal.cn

The general mechanism for the anodic oxidation of primary amines to form symmetrical azo compounds involves the initial oxidation of the amine at the anode. This generates a radical cation, which then loses a proton to form an aminyl radical. The subsequent homodimerization of two aminyl radicals leads to the formation of a hydrazine (B178648) intermediate (1,2-di(pyridin-3-yl)hydrazine). Further oxidation of this hydrazine at the anode yields the final diazene product. sioc-journal.cn

Electrochemical synthesis allows for precise control over the reaction by adjusting the electrode potential and current, which can lead to high selectivity for the desired diazene product. scielo.br The reaction is typically conducted in an undivided cell, which simplifies the experimental setup. sioc-journal.cn For instance, the electrosynthesis of tetrasubstituted hydrazines, a related class of compounds, has been successfully achieved by the dehydrogenative dimerization of secondary amines using a constant current in a simple undivided cell. sioc-journal.cn This highlights the feasibility of similar electrochemical N-N bond formations.

Alternative electrochemical strategies have also been developed, such as the oxidation of N,N'-disubstituted sulfamides. nih.gov This method involves the electrochemical oxidation of sulfamides, which are readily prepared from primary amines, to yield diazenes under mild conditions. nih.gov This approach has been shown to be effective for a variety of dialkyl and diaryl diazenes, suggesting its potential applicability to pyridine-based systems. nih.gov

Evaluation of Sustainability and Scalability in Electrochemical Routes

Electrochemical synthesis is increasingly recognized as a green and sustainable technology in chemical production. scielo.brnumberanalytics.com Its primary advantage lies in the use of electricity, a "traceless" reagent, to drive redox reactions, thereby eliminating the need for stoichiometric chemical oxidants or reductants that often generate hazardous waste. snnu.edu.cnrsc.org This aligns with the principles of green chemistry by minimizing waste and improving atom economy. scielo.br The anodic oxidation of amines to diazenes, for example, can produce only hydrogen gas as a byproduct at the cathode, representing a very clean chemical transformation. organic-chemistry.org

The sustainability of electrochemical processes can be further improved by powering the reactions with renewable energy sources like solar or wind power, significantly reducing the carbon footprint of the synthesis. numberanalytics.com Moreover, electrochemical reactions often proceed under milder conditions than their conventional counterparts, which enhances safety and can allow for the synthesis of complex molecules with sensitive functional groups. scielo.brnih.gov

However, the scalability of electrochemical synthesis from the laboratory to an industrial scale presents certain challenges. numberanalytics.com Key considerations include the design of larger electrochemical cells, maintaining reaction efficiency and selectivity on a larger scale, and managing issues like electrode passivation (the formation of insulating layers on the electrode surface). snnu.edu.cn The use of flow electrolysis cells is a fundamental strategy for scaling up electro-organic syntheses safely and effectively. rsc.org A flow setup successfully reduced reaction times from hours to minutes and demonstrated scalability from the millimole to mole scale in certain applications. scielo.br

Reductive Synthesis of Azoxypyridines from Nitropyridines as Precursors

A well-established method for synthesizing symmetrical azoxyarenes is the partial reduction of nitroarenes. This approach has been successfully applied to the synthesis of azoxypyridines from nitropyridine precursors. sorbonne-universite.frresearchgate.net The reaction typically involves treating a nitropyridine with a hydroxide (B78521) base, such as sodium hydroxide or potassium hydroxide, in an alcoholic medium like n-butanol or ethanol. sorbonne-universite.fr This method provides a direct and venerable route to the azoxy functionality. sorbonne-universite.frdntb.gov.ua

The reaction proceeds well with 3-nitropyridines bearing various substituents at the 5-position. For example, substrates with methyl, phenyl, and even halide groups have been successfully converted to their corresponding azoxypyridine products in moderate to good yields. sorbonne-universite.fr The azoxy compounds serve as important precursors themselves, as they can be further reduced to the corresponding azo compounds (diazenes).

Below is a table summarizing the synthesis of various substituted azoxypyridines from their nitropyridine precursors.

| Entry | Nitropyridine Precursor | Product | Yield (%) |

| 1 | 5-Methyl-3-nitropyridine | 2d | 66 |

| 2 | 5-Phenyl-3-nitropyridine | 2e | 48 |

| 3 | 3-Nitro-5-(morpholin-4-yl)pyridine | 2f | 41 |

| 4 | 5-Chloro-3-nitropyridine | 2g | 50 |

| 5 | 5-Bromo-3-nitropyridine | 2h | 49 |

| Data sourced from research on the reductive synthesis of azoxypyridines. sorbonne-universite.fr |

This methodology demonstrates good functional group tolerance, although certain substituents can interfere with the reaction. For instance, a halide substituent at the C2 position of the pyridine ring may lead to nucleophilic aromatic substitution (SNAr) by the alkoxide from the solvent, rather than the desired reduction. sorbonne-universite.fr

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of the molecule's physical, chemical, and electronic properties. These analogues are typically prepared by applying the same fundamental synthetic strategies used for the parent compound, but starting with appropriately substituted precursors, such as substituted 3-aminopyridines or 3-nitropyridines.

The synthesis of the necessary substituted pyridine precursors can be achieved through various organic reactions. For example, substituted 2-aminopyridines can be used as starting materials to build more complex structures, such as imidazo[1,2-a]pyridines, which can then be further functionalized. frontiersin.org Cross-coupling reactions, like the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or other substituents onto the pyridine ring. frontiersin.orgnih.gov This involves reacting a halogenated pyridine derivative with a boronic acid in the presence of a palladium catalyst. nih.gov

The table below illustrates examples of synthetic methods used to create substituted pyridine derivatives, which could serve as precursors for substituted this compound analogues.

| Precursor | Reagents and Conditions | Substituted Product | Application |

| 6-Bromo-imidazo[1,2-a]pyridine derivative | Aryl boronic acid, Na₂CO₃, Pd(PPh₃)₄, toluene:EtOH:H₂O | 6-Aryl-imidazo[1,2-a]pyridine derivative | Introduction of aryl groups via Suzuki Coupling nih.gov |

| 5-Substituted-2-aminopyridines | Knoevenagel condensation followed by reduction | 5-Substituted-imidazo[1,2-a]pyridine derivatives | Building heterocyclic systems frontiersin.org |

| 2-Chloropyridine derivatives | H₂, 10% Pd/C, NaHCO₃, MeOH | Hydrodechlorinated pyridine derivative | Selective dehalogenation chemicalbook.com |

| 3-Nitropyridine (B142982) | Vicarious Nucleophilic Substitution (VNS) with amines | 4-Amino-3-nitropyridine derivatives | Introduction of amino groups para to the nitro group researchgate.net |

Once the substituted 3-aminopyridine or 3-nitropyridine precursors are synthesized, they can be converted to the corresponding substituted 1,2-di(pyridin-3-yl)diazenes or their azoxy precursors using the methods described in the sections above, such as anodic oxidation or reductive coupling. This modular approach allows for the creation of a diverse library of substituted diazene analogues for various research applications.

Structural Characterization and Isomerism Dynamics of 1,2 Di Pyridin 3 Yl Diazene

Elucidation of E/Z (trans/cis) Isomeric Forms and Their Relative Stability

Like other azo compounds, 1,2-di(pyridin-3-yl)diazene exists as two geometric isomers: the E (trans) and Z (cis) forms. rsc.org The trans isomer is generally the more thermodynamically stable ground state, primarily due to reduced steric hindrance and an optimized, planar geometry that maximizes π-electron delocalization across the molecule. nsf.govnih.gov The cis isomer is a metastable, higher-energy state. nih.gov

The energy difference between these isomers, or isomerization energy (ΔEiso), has been determined through a combination of differential scanning calorimetry (DSC) and computational studies. For 3,3'-azopyridine, the experimental isomerization energy has been measured to be 42.6 ± 0.6 kJ mol-1. nsf.gov This value is slightly lower than that of azobenzene (B91143) (47.0 ± 1.3 kJ mol-1), indicating a marginally smaller energy gap between its trans and cis states. nsf.gov

Photoisomerization Processes of the Azo Chromophore

The defining characteristic of this compound is its ability to interconvert between the trans and cis isomers upon absorption of light. rsc.org Typically, irradiation with ultraviolet (UV) light triggers the trans-to-cis conversion, while the reverse cis-to-trans process can be induced by visible light or occurs thermally in the dark. rsc.org

The photoisomerization from the trans to the cis form is an ultrafast process initiated by photoexcitation. Upon absorbing a photon, the molecule is promoted from the ground state (S₀) to an electronically excited state, typically the S₁ (n→π) or S₂ (π→π) state. mdpi.com From these higher energy states, the molecule undergoes rapid internal conversion to the S₁ state in approximately 1 picosecond. nih.gov

Two primary mechanistic pathways have been proposed for the subsequent relaxation and isomerization: rotation and inversion. nih.govmdpi.com

Rotation: This mechanism involves a torsional rotation around the N=N double bond on the S₁ excited-state potential energy surface. The molecule twists towards a geometry where the azo dihedral angle is approximately 90°. At this point, the S₁ surface approaches the S₀ ground state surface at a conical intersection, facilitating a non-radiative decay back to the ground state, where it can relax into either the cis or trans configuration. nih.gov

Inversion: This pathway involves an in-plane movement of one of the pyridine (B92270) rings, altering one of the C-N=N bond angles. mdpi.com

For azobenzene and its derivatives, it is generally accepted that the trans-to-cis photoisomerization primarily proceeds via the rotational mechanism. nih.gov Computational studies on the closely related 3-phenylazopyridine confirm that the reaction proceeds mainly along the rotation coordinate in both the nazoπ* (S₁) and ππ* (S₂) excited states. mdpi.com

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in the formation of the product isomer. For azobenzenes, the trans-to-cis photoisomerization quantum yields are typically in the range of 0.10 to 0.25, depending on the solvent and substitution pattern. nih.govnih.gov For example, the quantum yield for azobenzene itself is reported as 0.11. nih.gov

While specific quantum yield data for this compound is not extensively documented, studies on related azopyridine and other heteroaryl azo systems suggest they are efficient photoswitches. researchgate.net For instance, azobispyrazoles can exhibit E→Z quantum yields as high as 0.30–0.47. chemrxiv.org The efficiency of the process is marked by significant changes in the UV-Vis absorption spectrum, where the high-intensity π→π* band of the trans isomer decreases, and the lower-intensity n→π* band of the cis isomer increases and shifts. nih.gov

Mechanisms of Trans-to-Cis Photoisomerization

Thermal Isomerization Kinetics (Dark Relaxation)

In the absence of light, the metastable cis isomer of this compound can revert to the more stable trans form through a process known as thermal isomerization or dark relaxation. rsc.org The rate of this process is highly sensitive to environmental conditions.

The kinetics of the cis-to-trans thermal back-reaction can be tuned over several orders of magnitude, a key feature for designing responsive materials. Key influencing factors include:

Solvent Polarity: Polar solvents have been found to accelerate the thermal cis-to-trans isomerization process for azo compounds. researchgate.net

pH and Protonation: The pyridine nitrogen atom provides a site for protonation. In acidic conditions (low pH), protonation of the nitrogen leads to an extremely fast thermal relaxation, with half-lives shortening from hours to milliseconds. acs.org For example, one study on an azopyridine-terminated polymer found the half-life to be 2.3 ms (B15284909) at pH 3.0. acs.org This acceleration is attributed to a push-pull effect that facilitates the isomerization mechanism. rsc.org Conversely, in alkaline solutions (high pH), the relaxation is very slow, with half-lives exceeding an hour. acs.org

Hydrogen Bonding: The presence of hydrogen bond donors, such as phenol (B47542) or amide groups within a polymer matrix, can form H-bonds with the pyridine nitrogen. nih.govbeilstein-journals.org This interaction significantly accelerates the cis-to-trans recovery rate, similar to the effect of protonation. beilstein-journals.orgrsc.org

A significant advantage of this compound and other azopyridines is their enhanced tunability compared to azobenzene. The thermal cis-to-trans relaxation of unsubstituted azobenzene is notoriously slow, with a half-life of several hours. acs.org To modulate this rate in azobenzenes, one must introduce electron-donating or electron-withdrawing substituents onto the phenyl rings. researchgate.netnih.gov

In contrast, azopyridines offer additional control levers. While the neutral form of this compound exhibits a slow relaxation rate comparable to that of azobenzene, its kinetics can be dramatically accelerated by changing the pH or introducing H-bond donors, as discussed above. rsc.org Some studies have reported that the dark return isomerization for certain azopyridine derivatives is approximately twice as fast as for their direct azobenzene analogues under comparable conditions. researchgate.net This enhanced responsiveness, coupled with the lower isomerization energy, makes azopyridines like this compound highly versatile components for creating dynamic and smart materials. nsf.gov

Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | 3,3'-Azopyridine |

| Azobenzene | - |

| 1,2-di(pyridin-2-yl)diazene | 2,2'-Azopyridine |

| 1,2-di(pyridin-4-yl)diazene | 4,4'-Azopyridine |

| 3-Phenylazopyridine | 3-PAPy |

Factors Influencing Cis-to-Trans Thermal Relaxation Rates

Conformational Analysis and Molecular Flexibility

The conformational landscape of this compound is primarily defined by the stereochemistry of the central azo (-N=N-) group and the rotational freedom of the two pyridyl rings. Like other azobenzene analogues, the molecule can exist as two distinct geometric isomers: the E (trans) and Z (cis) forms. The E-isomer, with the pyridyl groups on opposite sides of the azo bond, is generally the more thermodynamically stable configuration.

Detailed structural data from a closely related compound, 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, shows that the molecule adopts a trans-conformation with a C-N=N-C torsion angle of -179.80(8)°, indicating a nearly planar arrangement of the core structure. nih.gov This planarity is favored by the extended π-conjugation across the molecule. The two six-membered rings in this analogue are essentially coplanar. nih.gov

Molecular flexibility in this compound arises from the potential for rotation around the C-N single bonds that connect the pyridyl rings to the diazene (B1210634) linker. While this rotation is possible, the molecule's structure is largely rigid to maintain π-conjugation. A significant conformational change is associated with the trans-to-cis isomerization of the azo bond, which can often be induced photochemically. acs.org This isomerization alters the molecule from a linear shape to a bent one, a property that is foundational for the development of photoresponsive materials. acs.org

Supramolecular Interactions in the Solid State and Solution

The arrangement of this compound molecules in the condensed phase is directed by a combination of non-covalent interactions. The nitrogen atoms within the pyridyl rings are key hydrogen-bond acceptor sites, and their relative orientation—angled in the 3,3' isomer versus linear in the 4,4' isomer—profoundly influences the resulting supramolecular architectures. core.ac.uk

In the solid state, hydrogen bonding plays a critical role in the molecular assembly. The pyridyl nitrogen atom is a competent hydrogen bond acceptor, readily forming interactions with suitable donors. In crystal structures of closely related pyridin-3-yl-diazenyl derivatives, molecules are linked by intermolecular C-H···N hydrogen bonds, which organize the molecules into well-defined, extended structures such as infinite chains or layers. researchgate.net

In the crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, which features a similar pyridyl-azo core, molecules are linked into helical chains along the crystallographic b-axis via N-H···N hydrogen bonds. nih.gov This demonstrates the capacity of the pyridyl nitrogen to direct assembly through specific, directional interactions.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.16 | 3.003 | 160.0 |

The aromatic pyridyl rings of this compound are capable of participating in π-π stacking interactions, which contribute to the stabilization of the crystal lattice. These interactions involve the face-to-face arrangement of the aromatic rings of adjacent molecules.

The supramolecular architecture of this compound and its derivatives results from the synergistic interplay of various non-covalent forces. The self-assembly process is a hierarchical one, where stronger, more directional interactions establish primary structural motifs, which are then organized by weaker forces.

The formation of hydrogen-bonded chains via C-H···N or other hydrogen bonds is a primary organizing principle. researchgate.netresearchgate.net These one-dimensional chains then pack into more complex two- or three-dimensional arrays. This packing is further stabilized and guided by weaker π-π stacking interactions between the aromatic pyridyl rings of neighboring chains. researchgate.net The combination of these orthogonal interactions—directional hydrogen bonds and less directional stacking forces—is essential for the construction of a stable, extended supramolecular network in the solid state. researchgate.net

Scarcity of Research on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of the compound this compound. While its isomer, 1,2-di(pyridin-4-yl)diazene, is a well-documented and versatile ligand in the construction of metal-organic frameworks and coordination polymers, the 3-pyridyl variant has received considerably less attention in the field.

The search for information regarding the specific subtopics outlined—including ligand design principles, the synthesis and structural diversity of its metal complexes, and its use in coordination polymers—yielded minimal to no specific results for this compound. General chemical information, such as its CAS number (2633-01-4) and its potential as a ligand, is available. evitachem.comalfa-chemistry.com However, detailed studies, including crystallographic data, specific synthetic procedures for its complexes, and in-depth analysis of its coordination motifs, are not present in the currently accessible body of scientific work.

Research on related compounds offers some general insights. For instance, studies on other 3-pyridyl containing ligands demonstrate their capacity to act as N-donor sites, often leading to the formation of polymeric networks by bridging metal centers. rsc.org This suggests that this compound could theoretically form similar structures. However, without specific experimental evidence and structural characterization for its complexes, any detailed discussion would be purely speculative.

Due to this absence of specific research findings, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline for this compound. The available data is insufficient to populate the required sections on ligand design, complex formation, and the development of coordination polymers with the necessary scientific rigor and detail.

Coordination Chemistry of 1,2 Di Pyridin 3 Yl Diazene As a Ligand

Development of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Topology and Dimensionality of Extended Structures

The coordination of 1,2-di(pyridin-3-yl)diazene with various metal centers, often in conjunction with other ligands, gives rise to extended structures with diverse topologies and dimensionalities, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. The final architecture is influenced by the coordination geometry of the metal ion, the presence of co-ligands, and non-covalent interactions.

For instance, in a copper(II) perchlorate (B79767) complex, 1,2-bis-(pyridin-4-yl)diazene molecules, a positional isomer of the title compound, form polymeric chains. science.gov The copper(II) atom exhibits a distorted octahedral coordination environment, comprised of bridging diazene (B1210634) ligands and water molecules. science.gov These chains are further organized into higher-dimensional structures through hydrogen bonding. science.gov

In cadmium(II) coordination polymers, the interplay between a dicarboxylate ligand and a dipyridyl ligand like 1,2-bis(pyridin-4-yl)ethane (a reduced analogue of the diazene ligand) can result in two-dimensional (2D) layers with a (4,4) topology. researchgate.net These layers can further interact through bridging carboxylate groups to form bilayered structures with more complex topologies, such as 3⁶4¹³6². science.govresearchgate.net Ultimately, these bilayers can assemble into a 3D supramolecular architecture via hydrogen bonding and aromatic stacking interactions. science.govresearchgate.net

The flexibility of co-ligands and the coordination preferences of the metal ion play a crucial role in determining the final topology. For example, zinc(II) coordination polymers constructed with a flexible carboxylate linker and various dipyridyl co-linkers, including 1,2-di(pyridin-4-yl)diazene, have been shown to form structures ranging from 1D chains that assemble into 3D supramolecular networks to densely packed 3D frameworks with rare topological types. rsc.org

A summary of representative coordination polymers and their topologies is presented in Table 1.

Table 1: Topology and Dimensionality of Coordination Polymers Incorporating Diazene-type Ligands

| Metal Ion | Co-ligand(s) | Dimensionality | Topology | Reference |

|---|---|---|---|---|

| Cu(II) | Perchlorate, Water | 1D Chains forming 3D supramolecular structure | - | science.gov |

| Cd(II) | Dicarboxylate, 1,2-bis(pyridin-4-yl)ethane | 2D Bilayers forming 3D supramolecular structure | (4,4), 3⁶4¹³6² | researchgate.net |

| Zn(II) | Flexible carboxylate, 1,2-di(pyridin-4-yl)diazene | 1D chains forming 3D supramolecular network | - | rsc.org |

| Zn(II) | Isophthalate derivative, 1,2-bis(pyridin-4-yl)hydrazine | 2D Layers (sql topology) forming bilayers | sql | acs.org |

Bridging Capabilities of this compound in Frameworks

The fundamental role of this compound and its isomers in constructing coordination frameworks lies in its ability to act as a bridging ligand. The two pyridyl nitrogen atoms can coordinate to two different metal centers, thus propagating the network structure. The distance and rigidity imposed by the central diazene linkage are key factors in determining the dimensions and properties of the resulting framework.

In many coordination polymers, the diazene-based ligand acts as a linear or angular spacer, connecting metal-containing nodes. For example, in the aforementioned copper(II) complex, the 1,2-bis-(pyridin-4-yl)diazene ligand bridges copper centers to form 1D polymeric chains. science.gov Similarly, in various zinc(II) and cadmium(II) frameworks, dipyridyl-type ligands, including diazene derivatives, bridge metal ions to generate 1D, 2D, or 3D networks. researchgate.netrsc.org

The bridging capability is not limited to simple linear connections. The ligand can participate in the formation of more complex structural motifs, such as metallacyclic units. rsc.org For instance, a zinc(II) complex with 1,2-di(pyridin-4-yl)diazene and a flexible carboxylate ligand forms [2+2] metallacyclic units which then assemble into 1D chains. rsc.org

Redox Chemistry within Metal-Ligand Systems

The presence of the redox-active azo group (–N=N–) in this compound introduces rich redox chemistry into its metal complexes. This allows for both ligand-centered redox processes and metal-ligand charge transfer phenomena, which can influence the electronic properties and reactivity of the coordination compounds.

Ligand-Centered Redox Processes in Coordination Environments

The diazene linkage in this compound can undergo reversible reduction. This ligand-based redox activity is a key feature, allowing the ligand to act as an electron reservoir within a coordination complex. nih.gov This means the ligand itself can be oxidized or reduced without necessarily changing the formal oxidation state of the metal center. rsc.org

In coordination environments, the redox potential of the diazene ligand can be tuned by the nature of the metal ion it is coordinated to. The metal center can influence the electron density on the ligand, thereby making it easier or harder to reduce or oxidize. acs.org

Studies on related pyridine-diimine ligands have shown that they are capable of storing multiple electrons, often localized on the imine arms and the pyridine (B92270) core. nih.gov While direct electrochemical studies on this compound are less common in the provided literature, the general principles of redox-active diazine-based ligands suggest that it would exhibit similar behavior. The introduction of nitrogen atoms into the aromatic scaffold, as in diazines, can significantly alter the electronic properties and redox behavior compared to their all-carbon analogues. acs.org

An example of ligand-centered redox processes can be seen in the reactivity of zirconium(IV) complexes with redox-active N,O-ligands, where the ligands are oxidized to facilitate the activation of small molecules. rsc.org Similarly, diazine-diimine based iron complexes are expected to exhibit electron storage properties analogous to their pyridine-diimine counterparts, highlighting that the fundamental nature of ligand-based redox processes can be retained across related ligand systems. acs.org

Metal-Ligand Charge Transfer Phenomena

Metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) are important electronic transitions in coordination complexes of this compound and related ligands. semanticscholar.org These processes involve the promotion of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or vice versa (LMCT).

The presence of the π-accepting diazene and pyridine moieties in this compound makes its complexes susceptible to MLCT transitions, particularly with electron-rich metal centers. unimi.it These transitions are often observed in the UV-visible absorption spectra of the complexes and are responsible for their characteristic colors. nih.gov The energy of the MLCT band can be correlated with the electrochemical potentials of the metal and ligand, providing insight into the electronic structure of the complex. nih.gov For example, in ruthenium complexes with 2,3-bis(2-pyridyl)pyrazine, a related ligand, the energy of the MLCT absorption maximum varies with the difference between the Ru(III)/Ru(II) and the ligand/ligand-anion redox potentials. nih.gov

Conversely, LMCT can occur, especially with electron-poor metal ions. semanticscholar.org In some systems, visible light can induce LMCT, leading to the formation of a ligand radical cation and a reduced metal center. rsc.org This photoinduced charge transfer can be harnessed for photocatalysis. rsc.orgnih.gov For instance, the selective excitation of a pyridine surface complex on TiO₂ induces LMCT, generating a pyridine radical cation that can initiate further reactions. rsc.org

In some zinc complexes with 2,6-di(imino)pyridine ligands, the metal ion promotes the formation of an electron donor-acceptor species, leading to a charge-transfer absorption band. mdpi.com This demonstrates that the coordination environment can facilitate charge transfer processes that might not be as favorable for the free ligand. mdpi.com

Photophysical and Photochemical Behavior of 1,2 Di Pyridin 3 Yl Diazene Complexes and Assemblies

Photoresponsive Switching in Metal-Ligand Architectures

Light-Induced Structural Changes in Coordination Polymers

Coordination polymers constructed with 1,2-di(pyridin-3-yl)diazene and its derivatives can exhibit profound structural transformations upon photoirradiation. the-innovation.orgscience.gov The isomerization of the diazene (B1210634) ligand from the typically more stable trans form to the cis form alters its geometry and coordination behavior, leading to changes in the dimensionality and topology of the polymer network. researchgate.netthe-innovation.org For instance, a two-dimensional photoreactive coordination network has been shown to undergo a [2+2] photocycloaddition reaction upon exposure to UV light, resulting in a single-crystal-to-single-crystal transformation to a different structural motif. acs.orgnih.gov This process highlights the potential for precise control over the solid-state architecture through external light stimuli.

Control of Material Properties through Photoisomerization

The photoisomerization of the this compound ligand within a coordination complex can be harnessed to control a range of material properties. researchgate.netmdpi.com This is often referred to as the Ligand-Driven Light-Induced Spin Crossover (LD-LISC) effect, where the change in the ligand's isomeric state directly influences the spin state of the central metal ion. researchgate.net The different electronic and steric properties of the trans and cis isomers create distinct ligand fields around the metal center, which can stabilize different spin states. academie-sciences.fr This phenomenon allows for the reversible switching of magnetic properties at or near room temperature. researchgate.netresearchgate.net

Furthermore, the photoisomerization can modulate the luminescent and mechanical properties of the material. mdpi.comnih.gov The change in molecular packing and electronic structure accompanying isomerization can lead to alterations in emission intensity and wavelength, as well as inducing mechanical stress and strain within the material, leading to photomechanical effects. nih.govunibo.it

Spectroscopic Investigations of Photoinduced Transitions

Spectroscopic techniques are crucial for elucidating the mechanisms of photoinduced transitions in this compound complexes. UV-Vis absorption spectroscopy is widely used to monitor the trans-cis isomerization process, as the two isomers exhibit distinct absorption bands. d-nb.infowalisongo.ac.id Time-dependent density functional theory (TD-DFT) calculations are often employed to interpret experimental spectra and understand the nature of the electronic transitions involved, such as metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions. walisongo.ac.id

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Evans method, can be used to determine changes in the magnetic properties of a solution, providing direct evidence for light-induced spin crossover. researchgate.net These spectroscopic studies, combined with computational modeling, provide a detailed picture of the electronic and structural dynamics that occur upon photoexcitation. walisongo.ac.id

Luminescent Properties and Tunability in Coordination Polymers

Coordination polymers incorporating diazene-based ligands can exhibit interesting and tunable luminescent properties. mdpi.com The emission characteristics are often derived from intraligand transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. mdpi.com The coordination of the ligand to a metal center can significantly alter its emission profile compared to the free ligand, often leading to enhanced emission intensity due to increased rigidity and reduced non-radiative decay pathways. mdpi.com

The luminescent properties of these coordination polymers can be tuned by modifying the metal ion, the co-ligands, or through the photoisomerization of the diazene unit itself. For example, the emission of a Zn(II) coordination polymer was shown to be photocontrolled, making it a promising material for applications in fluorescence sensing and optical anti-counterfeiting. acs.orgnih.gov The emission color and quantum yield can be modulated by the light-induced structural changes within the polymer network. mdpi.com

Table 1: Luminescent Properties of Selected Coordination Polymers

| Compound/Complex | Excitation Wavelength (nm) | Emission Maximum (nm) | Attributed Transition | Reference |

| [Zn(sdc)(4,4′-bpy)]·2DMF | 417 | 505 | Ligand-to-Metal Charge Transfer (LMCT) | mdpi.com |

| [Zn₂(sdc)₂(pvsp)]ₙ | 425 | 484 | Ligand-to-Metal Charge Transfer (LMCT) | mdpi.com |

| [Cd₃(sdc)(phen)₃(OH)₃(H₂O)]·0.5sdc·4H₂O | 386 | 489 | Intraligand | mdpi.com |

| [Cd₃(sdc)₂(trz)₂(H₂O)₂]·DMF | 320 | 443 | Ligand-based fluorescence | mdpi.com |

| [Zn(dmazpy)Cl₂] | 550 | 610 | Not specified | |

| [Cu₂(TT-Py)I₂]ₙ (at 298 K) | Not specified | 588 | MLCT or XMLCT | cnr.it |

| [Cu₂(TT-Py)I₂]ₙ (at 77 K) | Not specified | 580 | MLCT or XMLCT | cnr.it |

Note: This table presents a selection of data and is not exhaustive.

Stability and Reversibility of Photomechanical and Photochemical Responses

A critical aspect for the practical application of these photoresponsive materials is the stability and reversibility of their light-induced responses. the-innovation.org The trans-cis isomerization of the diazene core is generally a reversible process, with the cis isomer often being metastable and reverting to the more stable trans form either thermally or upon irradiation with a different wavelength of light. unibo.it

In the solid state, the reversibility of structural changes in coordination polymers can be influenced by the rigidity of the framework and the degree of molecular rearrangement required. Single-crystal-to-single-crystal transformations are indicative of a high degree of reversibility and stability, as the crystalline integrity is maintained throughout the switching process. acs.orgnih.gov The fatigue resistance, or the ability to undergo many switching cycles without degradation, is a key parameter for long-term applications. the-innovation.org Research has shown that the design of the coordination environment can play a significant role in enhancing the stability and reversibility of the photochemical and photomechanical responses. academie-sciences.fr

Electrochemical and Redox Properties of 1,2 Di Pyridin 3 Yl Diazene

Electron Transfer Mechanisms in Solution and Solid State

The electron transfer mechanism for aromatic azo compounds like 1,2-di(pyridin-3-yl)diazene in aprotic solvents such as acetonitrile (B52724) and dimethylformamide generally proceeds through two distinct one-electron transfers. utexas.edu

First Electron Transfer: The initial reduction is a reversible one-electron transfer that forms a stable anion radical ([Azo]⁻•). utexas.edu Azo + e⁻ ⇌ [Azo]⁻•

Second Electron Transfer: The second electron transfer reduces the anion radical to a dianion ([Azo]²⁻). [Azo]⁻• + e⁻ ⇌ [Azo]²⁻

In solution, particularly in solvents that can act as proton donors like acetonitrile, the highly basic dianion undergoes a rapid and irreversible chemical reaction. rsc.orgutexas.edu The dianion is protonated by the solvent, leading to a protonated species. rsc.org This subsequent chemical reaction is why the second reduction wave appears irreversible in cyclic voltammetry experiments. utexas.edu For azopyridines, it has been concluded that their reduction mechanism is analogous to that of azobenzene (B91143), where their dianions deprotonate the acetonitrile solvent. rsc.org While the first electron transfer is generally reversible for azopyridines, it is noted to be less reversible for the 3,3'-isomer compared to the 2,2'- and 4,4'-isomers. rsc.org

In the solid state, such as in metal-organic frameworks or molecular capsules, the electron transfer process remains centered on the azo moiety. nih.gov The redox state of the azo group can be switched by applying an external potential, which can trigger conformational changes or the release and uptake of guest molecules within a host structure. nih.gov The mechanism still involves the sequential addition of electrons to the azo bridge, but the subsequent reactivity would be dependent on the specific solid-state environment and the availability of proton sources.

Electrochromic Behavior and Applications

Electrochromism is a phenomenon where a material undergoes a reversible change in color in response to an electrochemical redox process. ktu.lt This property is characteristic of many organic materials with stable redox states, including those with bipyridinium (viologen) and azo groups.

While specific studies detailing the electrochromic behavior of this compound are not extensively documented, its fundamental electrochemical properties suggest a strong potential for such applications. The reversible reduction to its anion radical, which possesses a different electronic structure from the neutral molecule, is expected to lead to a change in its absorption of visible light, and therefore a color change. Quaternized azopyridinium compounds, which are structurally related, have been identified as "organic photochromes" whose electrochemical properties are influenced by photoisomerization, indicating a strong coupling between their electronic state and optical properties. oup.com Furthermore, conjugated polymers incorporating other pyridyl-based acceptor units, such as pyrrolo[3,4-c]pyridine-1,2-dione, have demonstrated significant electrochromic properties, switching between colors like orange, red, blue, and green upon application of voltage. rsc.org Given these precedents, this compound and its derivatives are promising candidates for the development of novel electrochromic materials.

Voltammetric Studies (e.g., Cyclic Voltammetry) in Various Media

Cyclic voltammetry (CV) has been the primary technique for investigating the redox behavior of this compound. rsc.org These studies provide critical data on peak potentials, reversibility of redox events, and the mechanisms of electron transfer.

In the aprotic solvent acetonitrile (CH₃CN), the cyclic voltammogram of this compound shows two distinct reduction peaks. rsc.org The first peak corresponds to the formation of the anion radical, and the second, more negative peak, corresponds to the formation of the dianion. rsc.org The separation between the first and second reduction peaks is approximately 0.62 V. rsc.org The first reduction step shows some degree of electrochemical reversibility, whereas the second step is irreversible due to the rapid protonation of the resulting dianion by the solvent. rsc.orgutexas.edu

Interactive Table: Cyclic Voltammetry Cathodic Peak Potentials (Epc) of Azopyridines in Acetonitrile.

| Compound | Epc (1) (V vs. Ag/AgNO₃) | Epc (2) (V vs. Ag/AgNO₃) | Reference |

|---|---|---|---|

| 2,2'-Azopyridine | -1.38 | -1.89 | rsc.org |

| This compound (3,3'-Azopyridine) | -1.50 | -2.12 | rsc.org |

| 4,4'-Azopyridine | -1.16 | -1.56 | rsc.org |

This table displays the cathodic peak potentials for the first (Epc (1)) and second (Epc (2)) reduction waves from cyclic voltammetry studies of azopyridine isomers in acetonitrile.

Studies in dimethylformamide (DMF) show similar behavior, confirming the two-step reduction process. rsc.orgutexas.edu The precise peak potentials and the degree of reversibility can be influenced by the purity of the solvent, particularly the presence of residual water or other proton sources, which can affect the stability of the anionic species. rsc.org

Theoretical and Computational Investigations of 1,2 Di Pyridin 3 Yl Diazene

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 1,2-di(pyridin-3-yl)diazene, this involves determining the precise bond lengths, bond angles, and dihedral angles for both its trans (E) and cis (Z) isomers.

Computational studies on the highly analogous compound 3-phenylazopyridine (3-PAPy) provide detailed geometric parameters. mdpi.com The trans isomer is the global minimum on the potential energy surface, with the cis isomer calculated to be 11.3 kcal·mol⁻¹ higher in energy. mdpi.com This energy difference is a key factor in the thermal stability of the isomers. The optimized structures reveal key differences between the two forms. In trans-3-PAPy, the molecule is nearly planar, while the cis isomer adopts a non-planar conformation to relieve steric hindrance between the aromatic rings. mdpi.com The critical C-N=N-C dihedral angle, which defines the isomerization, is close to 180° in the trans form and near 0° in the cis form. For instance, in a related crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, the C-N=N-C torsion angle was found to be -179.80°. nih.gov

Electronic structure analysis focuses on the distribution of electrons within the molecule and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. nih.govscispace.com For azopyridines, the electronic structure is characterized by several low-lying excited states, including those arising from n→π* and π→π* transitions, which are crucial for its photochemical activity. mdpi.com

Table 1: Selected Calculated Geometric Parameters for trans- and cis-3-Phenylazopyridine (Analogue to this compound)

| Parameter | Bond/Angle | trans-3-PAPy mdpi.com | cis-3-PAPy mdpi.com |

| Bond Length (Å) | N=N | 1.253 | 1.253 |

| C-N (Pyridine side) | 1.419 | 1.442 | |

| C-N (Phenyl side) | 1.423 | 1.444 | |

| Bond Angle (°) | C-N-N (Pyridine side) | 114.7 | 120.3 |

| C-N-N (Phenyl side) | 115.0 | 120.1 |

Data obtained from SA-CASSCF/CASPT2 level calculations.

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental results for validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a standard method for calculating electronic absorption spectra. scielo.org.zanih.gov For this compound, calculations predict the key electronic transitions that give rise to its characteristic UV-Vis spectrum. The spectra of azobenzene (B91143) derivatives are typically defined by a strong π→π* transition band and a weaker, lower-energy n→π* transition band. rsc.orgrsc.org Computational studies on 3-PAPy have characterized its lowest excited states, which are generated by the excitation of electrons from the nitrogen lone pairs of the azo group (nazoπ) and the pyridine (B92270) ring (npyπ), as well as from delocalized π orbitals (ππ). mdpi.com The relative energies of these states determine the absorption wavelengths and are fundamental to the photoisomerization process. Calculations predict that the luminescence properties of 3-PAPy may differ from those of azobenzene due to different relative stabilities of the nπ and ππ* excited states. mdpi.com

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. scielo.org.za These computed frequencies, when scaled appropriately, can be used to assign the peaks in an experimental FT-IR spectrum to specific molecular motions, such as C-H stretches, C=C/C=N ring stretches, and N=N azo bond vibrations. arxiv.orgdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). scielo.org.zanih.govcsic.es These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation and assignment of experimental NMR spectra. avogadro.cc

Geometry Optimization and Electronic Structure Analysis

Modeling of Isomerization Pathways and Energy Barriers

Isomerization is the process by which this compound converts between its trans and cis forms. This can be triggered by light (photoisomerization) or heat (thermal isomerization). Computational modeling is essential for mapping the potential energy surfaces and identifying the low-energy pathways for these transformations. cardiff.ac.uk

Photoisomerization is a light-induced conversion between isomers, typically proceeding from the more stable trans form to the metastable cis form. csic.es For azopyridines, this process is initiated by the absorption of a photon, promoting the molecule to an excited electronic state. chemrxiv.org

Detailed computational studies on 3-PAPy using SA-CASSCF/CASPT2 have elucidated the mechanism. mdpi.com The primary pathway for the trans-to-cis photoisomerization involves:

Excitation from the ground state (S₀) to the bright ππ* excited state (S₂).

Rapid internal conversion from the S₂ state to the lower-energy nazoπ* state (S₁).

The molecule then evolves along the S₁ potential energy surface, primarily following a rotational coordinate around the N=N double bond.

This rotation leads the molecule to a conical intersection, a point where the S₁ and S₀ potential energy surfaces cross, allowing for efficient, non-radiative decay back to the ground state.

Upon returning to the S₀ state, the molecule can relax into either the trans or cis configuration, with the branching ratio determining the quantum yield of the reaction.

The study also found that for rotationally constrained systems, an alternative "inversion" pathway along a planar geometry could be accessible on both the nazoπ* and ππ* potential energy surfaces. mdpi.com

Thermal isomerization is the process by which the less stable cis isomer reverts to the more stable trans isomer, driven by thermal energy. This process must overcome an energy barrier, the height of which determines the rate of isomerization and the thermal half-life of the cis isomer.

Computational studies model this by locating the transition state (TS) structure on the ground-state potential energy surface that connects the cis and trans minima. The energy of this TS relative to the cis isomer is the activation energy barrier. For azobenzene and its derivatives, two primary mechanisms are considered: rotation around the N=N bond and inversion at one of the nitrogen centers. csic.es DFT calculations on a uracil-azobenzene derivative have shown that supramolecular interactions, such as hydrogen bonding, can lower the torsional barrier for rotation, thus accelerating the rate of thermal Z→E isomerization. cardiff.ac.uk Similarly, studies on azopyrazoles suggest that weak intramolecular interactions, like C-H···N bonds, can stabilize the transition state and reduce the energy barrier. chemrxiv.org Given the presence of the pyridyl nitrogen, such interactions could play a role in the thermal isomerization of this compound. The calculated energy difference of 11.3 kcal·mol⁻¹ between the cis and trans isomers of 3-PAPy underscores the thermodynamic driving force for this process. mdpi.com

Exploration of Photoisomerization Reaction Coordinates

Supramolecular Interaction Energy Calculations

The pyridyl nitrogen atoms in this compound make it an excellent candidate for forming non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical in crystal engineering and the formation of supramolecular assemblies. researchgate.netnih.gov DFT calculations are employed to quantify the strength of these interactions. acs.org

The interaction energy is calculated by comparing the energy of the interacting molecular complex (e.g., a dimer) with the sum of the energies of the individual, non-interacting molecules (monomers). unito.it

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. DFT studies on pyridine-water dimers show that the interaction is primarily stabilized by electrostatic and polarization components. nih.gov In a crystal structure of a related compound, 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, both intramolecular and intermolecular N-H···N hydrogen bonds were observed, with intermolecular bond distances of 2.163 Å, indicating a relatively strong interaction that links molecules into chains. nih.gov

π-π Stacking: The aromatic pyridine rings can interact with each other through π-π stacking. The strength of this interaction is sensitive to the relative orientation (e.g., eclipsed vs. staggered) and distance between the rings. researchgate.net Computational studies on diazine isomers have calculated stacking interaction energies using Møller-Plesset (MPn) methods, with values for heterodimers like 1,3-diazine--1,4-diazine being around -4.275 kcal/mol. rasayanjournal.co.in DFT calculations on other N-based fused heterocycles have yielded stacking energies of -6.19 kcal/mol for quinoline (B57606) and -9.16 kcal/mol for isoquinoline, highlighting how the size and electronic nature of the aromatic system influence the interaction strength. researchgate.net These values provide a reasonable estimate for the magnitude of π-π stacking interactions involving this compound.

Table 2: Representative Calculated Supramolecular Interaction Energies for Related Systems

| Interacting System | Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference |

| 1,3-Diazine -- 1,4-Diazine Dimer | π-π Stacking | MPn | -4.275 | rasayanjournal.co.in |

| Quinoline Dimer (staggered) | π-π Stacking | DFT | -6.19 | researchgate.net |

| Isoquinoline Dimer (staggered) | π-π Stacking | DFT | -9.16 | researchgate.net |

| Mn(II)-Au(I) Bipyridyl Complex | Aurophilic (Au···Au) | DFT (NBO) | up to 5.7 | unito.it |

Computational Design and Prediction of Novel Derivatives

The computational design and prediction of novel derivatives of this compound and related azo-pyridinic compounds represent a significant area of research. By leveraging theoretical and computational chemistry, scientists can tailor and predict the properties of new molecules before their synthesis, saving time and resources. This in-silico approach is particularly valuable for designing materials with specific electronic, optical, and photoresponsive characteristics.

Key approaches in the computational design of these derivatives include:

Substitution with Functional Groups: Attaching various electron-donating or electron-withdrawing groups to the pyridyl or phenyl rings to modulate the electronic landscape of the molecule. researchgate.netacs.org

Extension of π-Conjugation: Lengthening the conjugated system of the molecule, which can significantly alter its absorption spectra and nonlinear optical (NLO) properties. researchgate.net

Creation of Donor-π-Acceptor (D-π-A) Systems: A common design principle for NLO materials, where electron donor and acceptor groups are placed at opposite ends of a π-conjugated bridge to enhance intramolecular charge transfer (ICT). researchgate.net

These design strategies are aimed at predicting and tuning a range of properties. For instance, DFT calculations can predict NLO properties like polarizability (α) and first-order hyperpolarizability (β₀). researchgate.net Studies on azobenzene derivatives have shown that extending π-conjugation and using strong donor-acceptor groups can lead to remarkably high hyperpolarizability values, indicating potential for use in optics and electronics. researchgate.net

Furthermore, computational methods are crucial for predicting the photochromic behavior of azo-pyridinic derivatives. acs.org The reversible trans-to-cis isomerization, a hallmark of azobenzenes, can be studied computationally to predict conversion efficiency, the wavelengths required for switching, and the thermal stability of the isomers. acs.org For example, a library of azo-pyridinic compounds was designed and their photoresponsive behaviors were correlated with their crystal structures through spectroscopic and thermal analyses. acs.org

The following tables summarize the findings from computational studies on related azobenzene and azo-pyridinic derivatives, which are instructive for the design of novel this compound analogues.

Table 1: Predicted Effects of Substituents on Azo-pyridinic Properties

This table illustrates how different types of substituent groups are predicted to modify the key properties of an azo-pyridinic core structure based on computational analyses.

| Substituent Type | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Photo-isomerization | Predicted Effect on Nonlinear Optical (NLO) Properties |

| Electron-Donating Groups (e.g., -OH, -OR) | Decrease | Shift absorption to higher wavelengths acs.org | Enhance intramolecular charge transfer (ICT) |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decrease | Can influence thermal half-life of cis-isomer | Significantly increase hyperpolarizability in D-π-A systems researchgate.net |

| Alkyl Chains | Minimal | Affects solid-state packing and conversion rates acs.org | Minor influence compared to electronic groups |

| Extended π-Systems | Decrease | Red-shifts absorption spectra | Dramatically increases hyperpolarizability researchgate.net |

Table 2: Computationally Designed Azobenzene Derivatives and Predicted NLO Properties

This table presents data from a computational study on designed azobenzene derivatives, highlighting the impact of structural modifications on predicted nonlinear optical (NLO) properties. The hyperpolarizability (β₀) value is a key indicator of NLO activity.

| Derivative | Modification from Parent Structure | Predicted First-Order Hyperpolarizability (β₀) (a.u.) |

| Reference (DO3) | Parent azo-dye structure | 7113.25 researchgate.net |

| Derivative D19 | Extended conjugation and unique donor-acceptor groups | 42477.48 researchgate.net |

These computational investigations provide a powerful framework for the rational design of novel this compound derivatives. By predicting how structural changes will affect molecular properties, researchers can prioritize synthetic targets for applications ranging from photoresponsive materials and molecular switches to advanced nonlinear optical systems.

Advanced Research Applications of 1,2 Di Pyridin 3 Yl Diazene and Its Assemblies

Photoresponsive Smart Materials and Actuators

The capacity of 1,2-di(pyridin-3-yl)diazene to undergo reversible photoisomerization establishes it as a fundamental component in the creation of smart materials that react to light stimuli. This photochromic characteristic, which involves switching between the more stable trans-isomer and the cis-isomer upon exposure to particular light wavelengths, underpins its use in a range of photoresponsive systems.

Development of Photomechanical Molecular Crystals

Photomechanical molecular crystals are advanced materials capable of converting light energy directly into mechanical work, manifesting as actions like bending, twisting, or expanding. escholarship.org This effect is a result of the collective, directional changes in the shape and packing of molecules within the crystal lattice when subjected to light. The trans-cis isomerization of azobenzene (B91143) derivatives, such as this compound, is a primary mechanism driving these photomechanical responses.